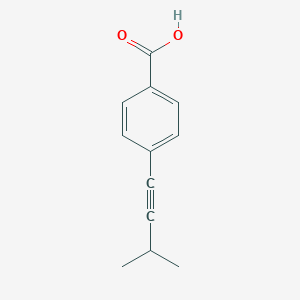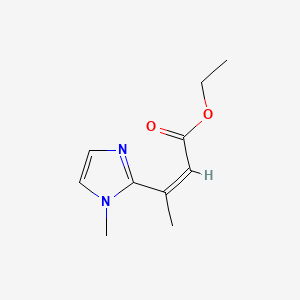
ethyl(2Z)-3-(1-methyl-1H-imidazol-2-yl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-3-(1-methyl-1H-imidazol-2-yl)but-2-enoate is an organic compound that features an imidazole ring, a common structure in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(1-methyl-1H-imidazol-2-yl)but-2-enoate typically involves the condensation of an imidazole derivative with an appropriate ester. One possible route could be the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with ethyl acetoacetate under basic conditions to form the desired product. The reaction conditions might include the use of a base such as sodium ethoxide in ethanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl (2Z)-3-(1-methyl-1H-imidazol-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols, or alcohols, under basic or acidic conditions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of ethyl (2Z)-3-(1-methyl-1H-imidazol-2-yl)but-2-enoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which could be crucial for its biological effects.
類似化合物との比較
Ethyl (2Z)-3-(1-methyl-1H-imidazol-2-yl)but-2-enoate can be compared with other imidazole-containing compounds, such as:
Histidine: An amino acid with an imidazole side chain, important in enzyme catalysis and metal ion coordination.
Metronidazole: An antimicrobial drug with an imidazole ring, used to treat infections caused by anaerobic bacteria and protozoa.
Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.
The uniqueness of ethyl (2Z)-3-(1-methyl-1H-imidazol-2-yl)but-2-enoate lies in its specific structure, which combines the imidazole ring with an ester group, potentially offering distinct chemical reactivity and biological activity.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
ethyl (Z)-3-(1-methylimidazol-2-yl)but-2-enoate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-9(13)7-8(2)10-11-5-6-12(10)3/h5-7H,4H2,1-3H3/b8-7- |
InChIキー |
GSMWLIWVCHSVLJ-FPLPWBNLSA-N |
異性体SMILES |
CCOC(=O)/C=C(/C)\C1=NC=CN1C |
正規SMILES |
CCOC(=O)C=C(C)C1=NC=CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


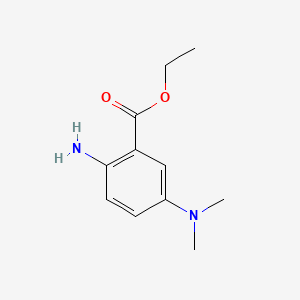
![rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13547270.png)
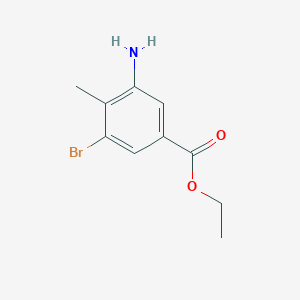
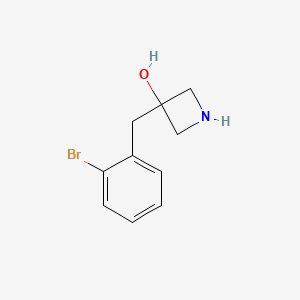
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13547291.png)

![1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13547306.png)

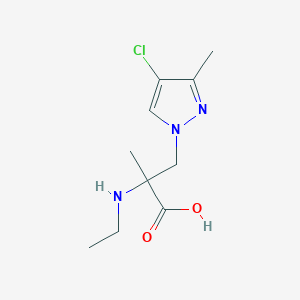
![Pyrazolo[1,5-a]pyrimidine-2-methanol](/img/structure/B13547319.png)
methyl}prop-2-enamide](/img/structure/B13547329.png)

